2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of a quinoline moiety fused with a benzoquinoline structure. The compound is of significant interest in the fields of organic and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization reactions to form the desired heterocyclic structure . Other methods may include the use of palladium-catalyzed C-H bond activation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes, pH indicators, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
2-Quinolone: Contains a lactam ring, differing in its reactivity and biological activity.
Benzoquinoline: Shares the benzoquinoline moiety but lacks the carboxylic acid group.
Uniqueness
2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
63147-92-2 |
---|---|
Molekularformel |
C23H14N2O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-quinolin-2-ylbenzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C23H14N2O2/c26-23(27)22-17(19-11-10-15-6-2-4-8-18(15)25-19)13-24-20-12-9-14-5-1-3-7-16(14)21(20)22/h1-13H,(H,26,27) |
InChI-Schlüssel |
CACWMSOMJJIPDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC=C(C(=C32)C(=O)O)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.